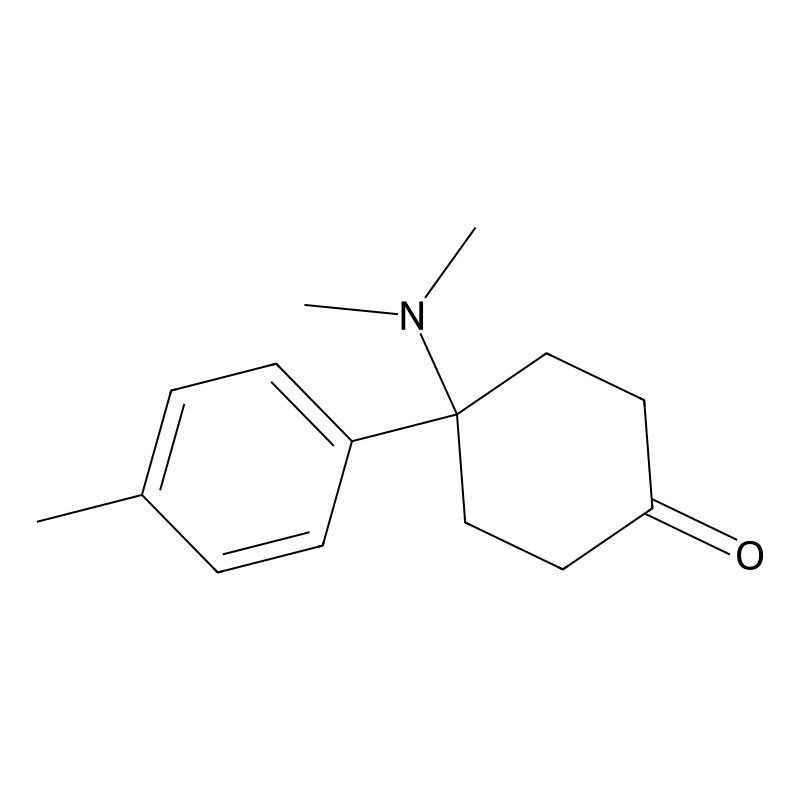

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone, also known as dimetamine, is a synthetic compound belonging to the class of arylcyclohexylamines. It is characterized by a cyclohexanone structure with a dimethylamino group and a para-tolyl substituent. This compound was developed in the 1970s by Daniel Lednicer at Upjohn and has demonstrated opioid analgesic properties comparable to morphine . Its molecular formula is C₁₅H₂₁NO, with a molar mass of approximately 231.34 g/mol .

The reactivity of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone can be attributed to its functional groups. Key reactions include:

- Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Grignard Reactions: The ketone can react with Grignard reagents to form alcohols with extended carbon chains, significantly increasing potency .

- Acylation and Alkylation: The dimethylamino group can undergo acylation or alkylation, modifying its pharmacological properties.

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone exhibits significant biological activity as an opioid analgesic. It interacts primarily with the mu-opioid receptor, contributing to its analgesic effects. Studies indicate that it has similar potency to morphine, making it a candidate for pain management . Additionally, derivatives of this compound have shown enhanced activity against various biological targets, including potential anticancer properties due to structural modifications .

The synthesis of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone typically involves several steps:

- Formation of Cyclohexanone: The starting material is often a substituted cyclohexanone.

- Amine Substitution: Dimethylamine is introduced through nucleophilic substitution.

- Aryl Group Introduction: The para-tolyl group can be added via Friedel-Crafts acylation or other coupling methods.

These steps may vary based on desired purity and yield, often requiring optimization through various reaction conditions such as temperature and solvent choice .

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone has applications in:

- Pharmaceuticals: As an analgesic for pain relief in clinical settings.

- Research: In studies exploring opioid receptor interactions and the development of new analgesics.

- Chemical Synthesis: As an intermediate in the synthesis of more complex organic compounds.

Research into the interactions of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone with biological systems has highlighted its role as a potent mu-opioid receptor agonist. Interaction studies have shown that modifications to the structure can significantly alter binding affinity and efficacy at opioid receptors, suggesting pathways for developing more effective analgesics with fewer side effects .

Several compounds share structural similarities with 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone. Notable examples include:

| Compound Name | Structure Type | Potency Comparison |

|---|---|---|

| 4-Methylaminophenol | Arylcyclohexylamine | Weaker than dimetamine |

| Ketamine | Arylcyclohexylamine | Similar but different action |

| Methadone | Diphenylpropylamine | Stronger analgesic effects |

| 3-Hydroxy-N,N-dimethyl-4-p-tolylbutanamide | Amide derivative | Weaker analgesic |

Uniqueness

The uniqueness of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone lies in its specific combination of structural features that confer potent analgesic properties while maintaining a relatively favorable safety profile compared to other opioids. Its ability to be modified into more potent analogs further enhances its significance in drug development .

The compound, with molecular formula C15H21NO and CAS number 65619-06-9, exhibits a molecular weight of 231.33 g/mol [1] [2]. Its IUPAC name is 4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one, and it is also known by the alternative name dimetamine [3]. The compound features a cyclohexane ring with a ketone functionality and bears both a dimethylamino group and a para-tolyl substituent at the 4-position.

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO |

| Molecular Weight | 231.33 g/mol |

| CAS Number | 65619-06-9 |

| IUPAC Name | 4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one |

| SMILES | CC1=CC=C(C=C1)C2(CCC(=O)CC2)N(C)C |

| Exact Mass | 231.162314 |

| Polar Surface Area | 20.31 Ų |

| LogP | 2.895 |

Synthetic Methodologies

Historical Synthesis Routes (Lednicer et al., 1970s)

The initial development of 4-(dimethylamino)-4-(p-tolyl)cyclohexanone synthesis was pioneered by Daniel Lednicer and his research team at Upjohn Company during the 1970s [3] [4]. This groundbreaking work established the fundamental synthetic approach that would serve as the foundation for subsequent methodological developments.

Original Synthetic Strategy

The synthesis commenced with para-tolylacetonitrile as the starting material, which underwent a double Michael addition reaction with methyl acrylate in the presence of Triton B as a base [4]. This reaction yielded the corresponding dimethyl 4-aryl-4-cyanopimelate intermediate. The reaction conditions were optimized to achieve yields ranging from 66-73% for various aryl substituents.

Cyclization and Decarboxylation Sequence

Following the Michael addition, the cyanopimelate underwent cyclization using potassium tert-butoxide in tetrahydrofuran at reflux temperature for 5 hours [4]. This cyclization step formed the 4-aryl-4-cyano-2-carbomethoxycyclohexanone intermediate with yields typically ranging from 54-95%.

The subsequent decarboxylation was accomplished through treatment with 10% aqueous sulfuric acid in acetic acid on a steam bath for 24 hours [4]. This harsh acidic treatment effectively removed the carbomethoxy group while maintaining the integrity of the cyano functionality, yielding the 4-aryl-4-cyanocyclohexanone intermediate.

Functional Group Transformation

The transformation of the nitrile group to the desired dimethylamino functionality represented a critical step in the synthesis. Lednicer and colleagues employed a novel rearrangement reaction using diphenyl phosphonic azide, which converted the carboxylic acid (obtained by hydrolysis of the nitrile) to the corresponding isocyanate through a modified Curtius reaction [4].

The isocyanate intermediate was then reduced using lithium aluminum hydride to yield the secondary amine, which was subsequently methylated using formaldehyde and sodium borohydride to install the dimethylamino group [4]. This methylation often required multiple cycles to ensure complete conversion due to the sterically hindered nature of the amine.

| Synthesis Step | Reagent System | Yield Range (%) | Key Challenges |

|---|---|---|---|

| Michael Addition | Triton B, methyl acrylate | 66-73 | Competing side reactions |

| Cyclization | KOt-Bu, THF | 54-95 | Temperature control |

| Decarboxylation | H2SO4, AcOH | 70-85 | Harsh acidic conditions |

| Rearrangement | (PhO)2PON3 | 60-80 | Moisture sensitivity |

| Reduction/Methylation | LiAlH4, CH2O, NaBH4 | 55-75 | Steric hindrance |

Modern Optimization Strategies

Contemporary synthetic approaches have focused on addressing the limitations of the original Lednicer methodology through improved reaction conditions, alternative synthetic routes, and enhanced process control.

Grignard Reaction Modifications

Modern synthetic strategies have explored Grignard-based approaches as alternatives to the multi-step Lednicer route [4]. The Grignard modification involves the displacement of a cyano group from 4-aminocyclohexanone derivatives using para-tolylmagnesium bromide.

This approach offers the advantage of directly installing the aromatic substituent through nucleophilic substitution. The reaction typically employs anhydrous diethyl ether as the solvent and requires careful control of temperature and moisture content [5]. However, yields have been variable, ranging from 33-70%, and the method suffers from limited substrate scope.

The mechanism involves the formation of a magnesium enolate intermediate, followed by nucleophilic attack of the aryl Grignard reagent on the electrophilic nitrile carbon. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the desired ketone product.

Recent modifications have focused on improving the yields through the use of additives such as cerium chloride or zinc chloride, which can enhance the nucleophilicity of the Grignard reagent and suppress competing side reactions [6]. Additionally, the use of ultrasonic activation has been explored to accelerate the reaction rate and improve yields.

Ketone Functionalization Approaches

Alternative approaches have focused on the direct functionalization of pre-formed cyclohexanone derivatives [7] [8]. These methods typically involve the installation of the dimethylamino and aryl substituents through sequential alkylation reactions or through the use of organometallic coupling reactions.

One promising approach involves the use of palladium-catalyzed cross-coupling reactions to install the aryl substituent, followed by reductive amination to introduce the dimethylamino group [7]. This strategy offers improved functional group tolerance and can accommodate a broader range of aromatic substituents.

Recent advances in ketone functionalization have leveraged photoredox catalysis to enable C-H activation adjacent to the carbonyl group [9]. These methods allow for the direct installation of substituents without the need for pre-functionalized substrates, representing a significant advancement in synthetic efficiency.

The use of flow chemistry has also been explored for ketone functionalization reactions [10]. Continuous flow systems offer improved heat and mass transfer, which is particularly advantageous for exothermic reactions involving organometallic reagents. Additionally, flow chemistry enables better control over reaction parameters and can improve safety profiles.

Large-Scale Production Challenges

The translation of laboratory-scale synthetic methods to industrial production presents numerous challenges that must be addressed to ensure efficient and economical manufacturing.

Process Engineering Considerations

Large-scale production of 4-(dimethylamino)-4-(p-tolyl)cyclohexanone faces significant challenges related to heat and mass transfer [11]. The exothermic nature of many of the key synthetic steps, particularly the Grignard reactions and cyclization processes, requires careful thermal management to prevent runaway reactions and ensure consistent product quality.

Industrial reactors must be equipped with efficient heat exchange systems, including jacketed vessels and internal cooling coils, to manage the heat generated during these reactions [11]. Additionally, the use of automated temperature monitoring and control systems is essential to maintain optimal reaction conditions throughout the process.

Mass transfer limitations become particularly problematic when scaling up reactions involving poorly soluble substrates or products [12]. The para-tolyl substituent can reduce the aqueous solubility of intermediates, necessitating the use of organic cosolvents or operation under slurry conditions to ensure adequate mixing and reaction efficiency.

Economic and Environmental Factors

The economic viability of large-scale production depends critically on the cost and availability of starting materials [11]. The original Lednicer route requires specialized reagents such as diphenyl phosphonic azide, which can be expensive and may present supply chain challenges for large-scale manufacturing.

Environmental considerations have become increasingly important in pharmaceutical manufacturing [11]. The use of toxic solvents and reagents, generation of hazardous waste streams, and energy-intensive reaction conditions all contribute to the environmental footprint of the synthesis. Modern approaches have focused on developing greener alternatives through the use of more benign solvents, catalytic processes, and waste minimization strategies.

Quality Control and Regulatory Compliance

Large-scale production requires robust quality control systems to ensure batch-to-batch consistency and compliance with regulatory standards [11]. This includes comprehensive analytical testing of starting materials, intermediates, and final products, as well as validation of the manufacturing process under Good Manufacturing Practice conditions.

The complex multi-step nature of the synthesis presents particular challenges for process validation, as each step must be thoroughly characterized and controlled to prevent the accumulation of impurities that could affect product quality or safety [13]. Advanced analytical techniques, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, are typically employed to monitor critical quality attributes throughout the process.

| Challenge Category | Impact on Production | Mitigation Strategies |

|---|---|---|

| Heat Transfer | Yield reduction, safety risks | Jacketed reactors, automated control |

| Mass Transfer | Incomplete reactions | Enhanced mixing, flow chemistry |

| Economic Factors | Increased costs | Process optimization, alternative routes |

| Environmental Impact | Regulatory compliance issues | Green chemistry principles |

| Quality Control | Batch variability | Advanced analytics, process validation |

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone, also known as dimetamine, represents a significant compound in the arylcyclohexylamine class of synthetic opioid analgesics [1] [2]. Developed by Daniel Lednicer at the Upjohn Company in the 1970s, this compound was designed to explore alternative structural frameworks for opioid receptor activation while maintaining therapeutic efficacy [1] [2].

The compound functions primarily as a mu-opioid receptor agonist, demonstrating selective binding to these receptors within the central nervous system [1]. As a member of the arylcyclohexylamine chemical class, it exhibits structural characteristics that distinguish it from traditional morphine-based opioids, featuring a cyclohexanone core with a dimethylamino substituent and a para-tolyl aromatic ring [4] [1].

Mu-Opioid Receptor Affinity Studies

The mu-opioid receptor binding profile of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone has been characterized through comparative studies with established opioid standards [1]. Research has demonstrated that this compound acts as a potent mu-opioid receptor agonist, with binding interactions mediated through the same receptor sites responsible for morphine's analgesic effects [1] [2].

Binding studies conducted on this compound class have revealed that the arylcyclohexylamine structure provides effective receptor recognition, with the dimethylamino group serving as a critical pharmacophore for receptor binding [1]. The compound demonstrates selectivity for mu-opioid receptors over other opioid receptor subtypes, consistent with its analgesic activity profile [1] [2].

The receptor binding characteristics of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone place it within the range of clinically relevant opioid analgesics, with studies indicating naloxone-reversible effects characteristic of mu-opioid receptor-mediated activity [1]. These binding interactions follow the typical G-protein coupled receptor signaling pathways associated with opioid analgesia, including inhibition of adenylyl cyclase and modulation of calcium and potassium ion channels [1].

Structure-Activity Relationship Patterns

The structure-activity relationship analysis of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone reveals important insights into the molecular determinants of opioid activity within the arylcyclohexylamine framework [1] [2]. The para-tolyl substituent plays a crucial role in maintaining optimal receptor binding, with modifications to this aromatic ring system significantly affecting pharmacological activity [1] [2].

Studies have demonstrated that replacement of the para-methyl group with halogen substituents, particularly chlorine or bromine, results in compounds with slightly reduced analgesic potency compared to the parent compound [1] [2]. This finding suggests that the methyl group contributes to optimal receptor binding through hydrophobic interactions or steric complementarity with the mu-opioid receptor binding site [1] [2].

The cyclohexanone core structure provides a rigid framework that positions the dimethylamino group and aromatic ring in optimal orientations for receptor binding [1] [2]. Modifications to the ketone functionality, particularly through Grignard reagent reactions that introduce phenethyl side chains, produce derivatives with dramatically enhanced potency [1] [2]. The most notable example is the compound BDPC (4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol), which demonstrates several hundred-fold greater potency than the parent compound [1] [2] [5].

The dimethylamino substituent serves as a critical nitrogen-containing pharmacophore, providing the basic character necessary for effective mu-opioid receptor binding [1] [2]. The positioning of this group at the 4-position of the cyclohexanone ring creates a spatial arrangement that complements the receptor binding site geometry [1] [2].

Analgesic Potency Comparisons

Relative Efficacy vs. Morphine and Structural Analogues

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone demonstrates analgesic potency approximately equivalent to morphine in experimental models [1] [2]. This equipotent relationship positions the compound as a viable alternative to traditional opioid analgesics, offering similar therapeutic efficacy through a distinct chemical scaffold [1] [2].

Comparative studies have established that the parent compound maintains a potency ratio of approximately 1:1 relative to morphine, making it a useful reference point for evaluating other arylcyclohexylamine derivatives [1] [2]. This equivalence suggests that the arylcyclohexylamine structure provides effective activation of mu-opioid receptors despite significant structural differences from morphine-based compounds [1] [2].

The halogenated analogues of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone show reduced potency compared to both the parent compound and morphine [1] [2]. Specifically, compounds where the para-methyl group is replaced with chlorine or bromine demonstrate slightly weaker analgesic effects, indicating that the methyl substituent contributes to optimal receptor activation [1] [2].

In contrast, derivatives incorporating phenethyl side chains through ketone modification represent a dramatic enhancement in analgesic potency [1] [2]. These compounds, exemplified by BDPC, demonstrate potencies ranging from 500 to 10,000 times that of morphine, establishing them among the most potent synthetic opioid analgesics developed [1] [2] [5].

The structure-activity relationship data reveal that the arylcyclohexylamine framework provides a versatile platform for developing opioid analgesics with varying potency profiles [1] [2]. The ability to modulate activity through strategic structural modifications offers opportunities for optimizing therapeutic indices and developing compounds with improved safety profiles [1] [2].